molecular formula C4H2BrF3N2O B1448480 3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 1609396-23-7

3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B1448480
CAS No.: 1609396-23-7
M. Wt: 230.97 g/mol
InChI Key: YVPVZXKCPVFONX-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole (CAS 1609396-23-7) is a versatile chemical building block with significant potential in medicinal chemistry and antimicrobial research. This specialized 1,2,4-oxadiazole derivative features both a reactive bromomethyl group and a metabolically stable trifluoromethyl group on its heterocyclic core, making it a valuable intermediate for the synthesis of more complex bioactive molecules . The 1,2,4-oxadiazole ring system is recognized as a privileged scaffold in drug discovery due to its unique bioisosteric properties, serving as a stable equivalent for ester and amide functionalities, which can improve the metabolic stability of potential drug candidates . Researchers are particularly interested in 1,2,4-oxadiazole derivatives for developing novel antimicrobial agents, especially against challenging drug-resistant pathogens . Recent studies have demonstrated that structurally related 1,2,4-oxadiazole compounds exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing synergistic effects when combined with conventional antibiotics like oxacillin to restore their efficacy . The reactive bromomethyl substituent at the 3-position of the oxadiazole ring facilitates further functionalization through nucleophilic substitution reactions, allowing researchers to create diverse chemical libraries for structure-activity relationship studies . With a molecular formula of C₄H₂BrF₃N₂O and molecular weight of 230.98 , this compound is supplied at high purity for research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF3N2O/c5-1-2-9-3(11-10-2)4(6,7)8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPVZXKCPVFONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategy for 1,2,4-Oxadiazole Ring Formation with Trifluoromethyl Substitution

The core 1,2,4-oxadiazole ring bearing a trifluoromethyl group at the 5-position is commonly synthesized via cyclization of hydroxyamidine intermediates with trifluoroacetyl derivatives. The general approach involves two key steps:

  • Acylation of Hydroxyamidine: Hydroxyamidine compounds (formula II) are acylated using trifluoroacetyl halides such as trifluoroacetyl chloride (TFAC), trifluoroacetyl fluoride (TFAF), or trifluoroacetic anhydride (TFAA). This step forms O-trifluoroacetyl amidoximes as intermediates.

  • Ring Closure (Cyclization): The O-trifluoroacetyl amidoximes undergo cyclization with concomitant elimination of water to form the 1,2,4-oxadiazole ring system bearing the trifluoromethyl group.

This method is well-documented and yields high purity products suitable for further functionalization.

Preparation of Bromomethyl Substituted Derivative

The bromomethyl substituent at the 3-position can be introduced by functionalizing the corresponding methyl group or directly synthesizing bromo-substituted precursors. A notable approach involves:

  • Synthesis of Bromo-precursor Oxadiazoles: Starting from oxime intermediates, reaction with bromodifluoroacetic anhydride yields ethyl 3-(5-(bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate analogs. This method has been applied in radiosynthesis contexts but is applicable for stable compound preparation as well.

  • Subsequent Functional Group Transformations: The bromodifluoromethyl group can be converted or directly used to obtain the bromomethyl substituent at the 3-position on the oxadiazole ring.

Representative Detailed Synthetic Procedure

A typical synthetic procedure for preparing 3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole involves:

Step Reagents & Conditions Description Yield & Notes
1 Hydroxylamine + appropriate nitrile or amidoxime precursor Formation of hydroxyamidine intermediate by reaction with hydroxylamine under reflux Quantitative yield of hydroxyamidine intermediate
2 Reaction with trifluoroacetyl halide (TFAC or TFAA) or bromodifluoroacetic anhydride Acylation of hydroxyamidine to form O-trifluoroacetyl amidoxime or bromo-substituted intermediate 70–80% yield for trifluoromethyl derivatives; similar yields for bromo-precursors
3 Cyclization under heating or in presence of dehydrating agents (e.g., phosphorus pentoxide) Ring closure to form 1,2,4-oxadiazole ring with elimination of water High yield, typically >80% for trifluoromethyl oxadiazoles
4 Optional purification steps such as chromatography or crystallization Removal of residual trifluoroacetic acid and byproducts Purity enhanced; necessary due to corrosive trifluoroacetic acid byproduct

Alternative Metal Nitrate-Mediated Synthesis

A different approach involves the reaction of ketones with nitriles in the presence of iron(III) nitrate, facilitating direct formation of 1,2,4-oxadiazole derivatives:

Example Ketone Nitrile Fe(NO3)3 (mmol) Time (h) Yield (%)
9 Acetophenone Acetonitrile 1.0 18 95 (3-benzoyl-5-methyl-1,2,4-oxadiazole)
19 Acetone Acetonitrile 1.0 16 61 (3-acetyl-5-methyl-1,2,4-oxadiazole)

This method demonstrates that metal nitrates can catalyze oxadiazole formation under moderate heating (80 °C to reflux). However, its direct applicability to preparing bromomethyl-trifluoromethyl oxadiazoles is limited and more suited for methyl or aryl-substituted oxadiazoles.

Comparative Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Hydroxyamidine + Trifluoroacetyl Halides Hydroxyamidine, TFAC/TFAA/TFAF Room temp to reflux; dehydration High yield, well-established, scalable Use of corrosive reagents, requires purification
Bromodifluoroacetic Anhydride Route Oxime intermediates, bromodifluoroacetic anhydride Reflux, then ring closure Direct bromo-substituted precursor synthesis Specialized reagents, may need further functionalization
Metal Nitrate Catalysis Ketones, nitriles, Fe(NO3)3 80 °C to reflux Mild conditions, good yields for non-bromo oxadiazoles Not directly applicable for bromomethyl derivatives

Research Findings and Notes

  • The use of trifluoroacetyl halides is critical for introducing the trifluoromethyl group efficiently, with trifluoroacetyl chloride being preferred for its reactivity and manageable handling despite its corrosiveness.

  • Cyclization often produces trifluoroacetic acid as a byproduct, which requires careful removal to avoid contamination and corrosion during workup.

  • The bromomethyl substituent is typically introduced via bromodifluoroacetic anhydride reacting with oxime intermediates, a method validated in recent radiochemical syntheses.

  • Alternative dehydrating agents like phosphorus pentoxide can be used for ring closure at elevated temperatures (200–300 °C), but milder conditions with trifluoroacetyl halides are generally preferred for better control and yield.

  • Metal nitrate-mediated synthesis offers an environmentally friendlier approach for certain oxadiazole derivatives but is less common for trifluoromethyl or bromomethyl substituted compounds.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce oxides .

Scientific Research Applications

Drug Discovery

The 1,2,4-oxadiazole derivatives, including 3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole, have shown promising results in drug discovery, particularly as potential anticancer agents.

  • Antitumor Activity : Recent studies have demonstrated that oxadiazole derivatives can exhibit significant antitumor activity against various cancer cell lines. For instance, compounds with the oxadiazole moiety have been tested against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. Notably, some derivatives achieved IC50 values lower than established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The introduction of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring has been crucial for enhancing biological activity. These modifications can improve the efficacy of the compounds by affecting their interaction with biological targets .

Agricultural Applications

This compound has been explored for its potential as an agrochemical compound.

  • Fungicidal Properties : The compound is recognized for its efficacy against phytopathogenic fungi. Research indicates that oxadiazole derivatives can be effective fungicides and are being developed for use in agriculture to protect crops from fungal diseases .
  • Herbicidal Activity : Some studies have also suggested that these compounds could serve as herbicides or insecticides. Their application can help manage pest populations and protect plant health while being environmentally safe .

Microbiocidal Activity

The microbiocidal properties of this compound extend beyond agriculture.

  • Broad-spectrum Activity : The compound has shown potential in controlling a range of microorganisms including bacteria and fungi. It can be utilized in formulations aimed at preventing spoilage in food products or controlling microbial infestations in various settings .

Case Studies and Research Findings

Study Focus Findings
Abd el Hameid M.K. (2020)Antitumor ActivityDeveloped novel 1,2,4-oxadiazole derivatives with significant anticancer effects against MCF-7 and HCT-116 cell lines; some compounds showed IC50 values lower than reference drugs .
de Oliveira V.N.M. (2018)Antitumor ActivitySynthesized substituted oxadiazoles demonstrating activity against multiple cancer cell lines with IC50 values indicating moderate to high potency .
Agricultural StudiesFungicidal PropertiesDemonstrated effectiveness of oxadiazole derivatives in controlling fungal pathogens in crops, suggesting potential for broad agricultural applications .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and molecular targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The reactivity and applications of 1,2,4-oxadiazoles are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole (1609396-23-7) C₄H₃BrF₃N₂O -CH₂Br (3), -CF₃ (5) 232.0 High reactivity due to -CH₂Br; research use
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole (160377-57-1) C₉H₇BrN₂O -C₆H₄Br (3), -CH₃ (5) 239.1 Solid; used in ligand synthesis
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (110704-42-2) C₉H₆BrClN₂O -C₆H₄Br (3), -CH₂Cl (5) 273.5 Hazardous (GHS Class 8); reactive intermediate
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (N/A) C₁₂H₅ClF₃N₂OS -C₆H₄CF₃ (3), -C₄H₂ClS (5) 324.7 Apoptosis inducer; anticancer research
Borane 5-(quinuclidin-3-ylmethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (57) (N/A) C₁₇H₂₀BF₃N₂O -CH₂-quinuclidine (5), -C₆H₄CF₃ (3) 340.2 47% synthetic yield; neuropharmacology studies

Functional Group Impact on Properties

  • Bromomethyl (-CH₂Br) : Enhances electrophilicity, enabling nucleophilic substitution (e.g., Suzuki coupling or amination). This group is more reactive than chloromethyl (-CH₂Cl) .
  • Trifluoromethyl (-CF₃) : Improves metabolic stability and lipophilicity, making derivatives suitable for drug discovery .
  • Aryl vs.

Biological Activity

3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole, a compound belonging to the oxadiazole family, has garnered attention for its diverse biological activities. This article reviews the current research surrounding its antibacterial properties, cytotoxicity, and potential therapeutic applications.

  • Chemical Structure : The compound features a bromomethyl group and a trifluoromethyl group attached to the oxadiazole ring, which is known for enhancing biological activity.
  • CAS Number : 1609396-23-7

Antibacterial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial properties, particularly against multidrug-resistant strains of bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antibacterial activity of this compound against Staphylococcus aureus strains:

Strain MIC (µM) Effectiveness
S. aureus ATCC 292134Strong activity
MRSA ATCC 433004Strong activity

The compound demonstrated a minimum inhibitory concentration (MIC) of 4 µM against both strains, indicating potent antibacterial action. Furthermore, time-kill assays revealed a significant reduction in bacterial counts over time, confirming its bactericidal properties .

Synergistic Effects

The compound was tested in combination with oxacillin against MRSA using the checkerboard method, yielding a fractional inhibitory concentration (FIC) index of 0.396, which suggests a synergistic effect that enhances antimicrobial efficacy when used together .

Cytotoxicity Studies

Cytotoxicity assessments were performed using HaCaT keratinocytes to evaluate the safety profile of the compound:

Concentration (µM) Cell Viability (%)
≤25No significant toxicity
≥35Toxic effects observed

At concentrations below 25 µM, the compound did not adversely affect cell viability. However, at higher concentrations (≥35 µM), cytotoxic effects were noted, indicating a concentration-dependent toxicity profile .

While specific mechanisms for this compound are still under investigation, related studies on other oxadiazoles suggest that they may inhibit key bacterial enzymes or disrupt membrane integrity. This mode of action is common among oxadiazole derivatives and contributes to their effectiveness against resistant bacterial strains .

Therapeutic Potential

Given its potent antibacterial activity and manageable cytotoxicity profile at lower concentrations, this compound shows promise as a candidate for further development in treating bacterial infections, particularly those caused by resistant strains.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole, and how is the product validated?

The compound is synthesized via cyclization of N-hydroxyimidamide precursors with acylating agents (e.g., methyl esters or acyl chlorides). Typical conditions involve NaH or Cs₂CO₃ in anhydrous solvents like THF or DME under reflux (50–80°C) . Purification via flash column chromatography (hexane:ethyl acetate gradients) yields high-purity products (>95%). Structural validation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F), HRMS, and HPLC. For chiral derivatives, SFC confirms enantiomeric excess (e.g., 97% ee) .

Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

Essential techniques include:

  • Multinuclear NMR : ¹H/¹³C NMR confirms substituent integration and coupling patterns; ¹⁹F NMR verifies trifluoromethyl group presence .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ or [M–Br]⁺ ions) .
  • HPLC : Ensures batch consistency (e.g., 97.1% purity) .
  • FTIR : Identifies oxadiazole ring vibrations (e.g., C=N stretching at ~1600 cm⁻¹) .

Q. How should this compound be stored to maintain stability?

Store under inert gas (argon) at –20°C in amber glassware to prevent photodegradation. Use desiccants (silica gel) to minimize hydrolysis of the bromomethyl group. Periodic NMR analysis is recommended to monitor stability .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity and bioactivity in derivatives of this compound?

The bromomethyl group enables facile functionalization (e.g., nucleophilic substitution, Suzuki coupling) to introduce pharmacophores. In antiviral analogs like pleconaril, bromine enhances hydrophobic interactions with viral capsid pockets, improving binding affinity . For anticancer derivatives, bromine’s electron-withdrawing effects modulate apoptosis induction via TIP47 protein targeting .

Q. What strategies optimize low-yielding syntheses of this compound?

Low yields (e.g., 31–47%) arise from steric hindrance or competing side reactions. Optimization approaches include:

  • Base screening : Cs₂CO₃ outperforms NaH in polar aprotic solvents (e.g., DMF) .
  • Microwave-assisted synthesis : Reduces reaction time and improves cyclization efficiency .
  • Catalyst systems : Pd(Ph₃P)₂Cl₂/CuI enhances coupling reactions for trifluoromethylated analogs .

Q. How can contradictory bioactivity data (e.g., cell-line-specific efficacy) be resolved in structure-activity relationship (SAR) studies?

Discrepancies often reflect variable target expression (e.g., TIP47 in cancer cells) or cellular context. For example, apoptosis inducer 1d is active in T47D breast cancer cells (G₁-phase arrest) but inactive in others due to differential protein levels . Resolve contradictions by:

  • Mechanistic profiling : Flow cytometry for cell-cycle effects .
  • Target engagement assays : Photoaffinity labeling to confirm binding partners .
  • Broad-spectrum screening : Test across diverse cell panels and in vivo models (e.g., MX-1 tumors) .

Q. What computational tools aid in designing derivatives with enhanced target binding?

  • Molecular docking (AutoDock Vina) : Predicts interactions with targets like enteroviral capsid proteins .
  • MD simulations : Evaluates trifluoromethyl group stability in hydrophobic pockets .
  • QSAR models : Correlate substituent properties (Hammett σ, logP) with bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
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3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

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